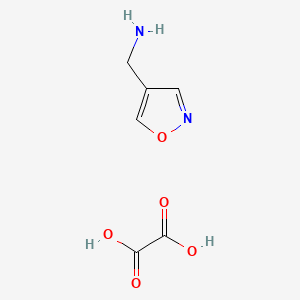

Isoxazol-4-ylmethanamine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCNQHCIGAYABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743913 | |

| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-50-9 | |

| Record name | 4-Isoxazolemethanamine, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Isoxazol-4-ylmethanamine Oxalate

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a plethora of clinically significant pharmaceuticals.[3] Marketed drugs such as the anti-inflammatory Valdecoxib, the anticonvulsant Zonisamide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin all feature this versatile core, highlighting its therapeutic importance.[4][5] The development of novel isoxazole derivatives continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and safety profiles.[6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. This compound serves as a critical building block, providing a primary amine handle on the 4-position of the isoxazole ring, which is ideal for subsequent elaboration in drug development campaigns. The formation of the oxalate salt is a deliberate and crucial step. Amine salts often exhibit superior crystallinity, thermal stability, and aqueous solubility compared to the free base, which are highly desirable properties for pharmaceutical development and handling.[7][8]

This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, empowering researchers to adapt and troubleshoot effectively. Each characterization technique is presented as part of an integrated, self-validating system to ensure the unequivocal identification and quality assessment of the target compound.

Part 1: Synthesis of this compound

The synthesis is approached as a two-stage process: first, the construction and functional group manipulation to yield the free amine, Isoxazol-4-ylmethanamine, followed by its conversion to the stable, crystalline oxalate salt.

Synthetic Strategy and Rationale

The chosen synthetic route begins with the reduction of a suitable precursor, 4-isoxazole carbaldehyde oxime, to the desired primary amine.[9] This transformation is a robust and well-established method in organic synthesis. Catalytic hydrogenation is selected as the reduction method due to its high efficiency, clean reaction profile, and avoidance of metal hydride reagents, which can present challenges in work-up and safety at scale.

The subsequent salt formation is a straightforward acid-base reaction. Oxalic acid is an ideal choice as it is a di-acid capable of forming a well-defined 1:1 salt with the mono-amine, often resulting in a highly crystalline and easily filterable solid.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. eptq.com [eptq.com]

- 9. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

- 11. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine Oxalate: Chemical Properties, Structure, and Synthetic Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoxazol-4-ylmethanamine oxalate, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2][3] This document delineates the chemical structure, physicochemical properties, and a detailed synthetic pathway for this compound. Furthermore, it includes detailed protocols for its characterization using modern analytical techniques and touches upon its potential biological significance, particularly in the context of muscarinic receptor activity. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole framework.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a diverse range of therapeutic agents.[4] Clinically significant drugs containing the isoxazole moiety include the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[4] The broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores the importance of this heterocyclic system in drug discovery.[1][5] Isoxazol-4-ylmethanamine, as a functionalized derivative, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The oxalate salt form is often utilized to improve the handling, stability, and bioavailability of the parent amine.

Chemical Structure and Properties

The chemical identity of this compound is defined by the covalent structure of the isoxazol-4-ylmethanamine cation and the oxalate anion.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of isoxazol-4-ylmethanamine and its oxalate salt. It is important to note that while some data for the free base is available from commercial suppliers, specific experimental data for the oxalate salt is not widely published and is often determined on a case-by-case basis.

| Property | Value (Isoxazol-4-ylmethanamine) | Value (this compound) | Source |

| CAS Number | 173850-43-6 | 1187927-50-9 | [2][6] |

| Molecular Formula | C₄H₆N₂O | C₆H₈N₂O₅ | Calculated |

| Molecular Weight | 98.10 g/mol | 188.14 g/mol | [2] |

| Appearance | Likely an oil or low-melting solid | White to off-white crystalline solid | Inferred |

| Melting Point | Not widely reported | To be determined experimentally | |

| Boiling Point | 206.99 °C at 760 mmHg | Decomposes upon heating | [7] |

| Solubility | Soluble in polar organic solvents | Soluble in water, methanol; sparingly soluble in ethanol | Inferred |

| pKa | To be determined experimentally | To be determined experimentally |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial construction of the isoxazole ring system to form the free base, followed by salt formation with oxalic acid. The synthesis of regioisomeric aminomethyl isoxazoles has been reported, providing a foundational methodology.[8]

Figure 2: General synthetic workflow for this compound.

Synthesis of Isoxazol-4-ylmethanamine (Free Base)

The synthesis of the isoxazole core can be achieved through various methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and effective strategy.[9] A plausible synthetic route, adapted from literature procedures for related isoxazoles, is outlined below.[8]

Step 1: Synthesis of 4-(Bromomethyl)isoxazole

This step involves the [3+2] cycloaddition of a nitrile oxide (generated in situ) with a suitable three-carbon alkyne component, such as propargyl bromide.

Step 2: Synthesis of Isoxazol-4-ylmethanamine

The conversion of the bromomethyl intermediate to the desired amine can be accomplished through several established methods, such as the Gabriel synthesis to avoid over-alkylation, followed by hydrazinolysis, or by direct amination with a protected form of ammonia followed by deprotection.

Protocol: Synthesis of Isoxazol-4-ylmethanamine

This protocol is a representative example based on established isoxazole synthesis methodologies and should be optimized for specific laboratory conditions.[8]

-

Preparation of the Nitrile Oxide Precursor: A suitable starting material, such as an aldoxime, is converted to the corresponding hydroximoyl chloride using a chlorinating agent (e.g., N-chlorosuccinimide).

-

In situ Generation of Nitrile Oxide and Cycloaddition: The hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) in the presence of propargyl bromide. The nitrile oxide is generated in situ and undergoes a 1,3-dipolar cycloaddition with the alkyne to yield 4-(bromomethyl)isoxazole.

-

Purification of the Intermediate: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-(bromomethyl)isoxazole is purified by column chromatography on silica gel.

-

Amination: The purified 4-(bromomethyl)isoxazole is reacted with a suitable nitrogen source, such as potassium phthalimide (for a Gabriel synthesis), in a polar aprotic solvent (e.g., DMF).

-

Deprotection: The resulting phthalimide intermediate is treated with hydrazine hydrate in ethanol to liberate the free amine, isoxazol-4-ylmethanamine.

-

Final Purification: The reaction mixture is worked up by extraction and the final product is purified by distillation or crystallization to yield pure isoxazol-4-ylmethanamine.

Protocol: Preparation of this compound

The formation of the oxalate salt is a straightforward acid-base reaction.

-

Dissolution: Dissolve the purified isoxazol-4-ylmethanamine free base in a suitable solvent, such as isopropanol or ethanol.

-

Addition of Oxalic Acid: To the stirred solution of the amine, add a solution of one equivalent of oxalic acid dihydrate dissolved in the same solvent, dropwise at room temperature.

-

Crystallization: The oxalate salt will typically precipitate out of the solution upon addition of the oxalic acid or upon cooling. The crystallization can be aided by stirring at a reduced temperature for a period of time.

-

Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the structure. Expected signals include those for the protons on the isoxazole ring, the methylene protons adjacent to the ring and the amine, and the amine protons themselves. The chemical shifts and coupling constants will be indicative of the 4-substituted isoxazole structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the isoxazol-4-ylmethanamine cation and a characteristic signal for the carboxylate carbons of the oxalate anion.

Table 2: Predicted NMR Spectral Data for Isoxazol-4-ylmethanamine Moiety

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Isoxazole C3-H | ~8.5 | s | |

| Isoxazole C5-H | ~8.9 | s | |

| -CH₂- | ~4.0 | s | |

| -NH₃⁺ | Broad singlet | Shift is concentration and solvent dependent. | |

| ¹³C NMR | |||

| Isoxazole C3 | ~150 | ||

| Isoxazole C4 | ~110 | ||

| Isoxazole C5 | ~158 | ||

| -CH₂- | ~35 | ||

| Oxalate C=O | ~160 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C-H stretch (aromatic/aliphatic) | 3100-3000, 2950-2850 |

| C=O stretch (oxalate) | ~1700 (strong) |

| C=N stretch (isoxazole) | ~1600 |

| C=C stretch (isoxazole) | ~1500 |

| N-O stretch (isoxazole) | ~1400 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isoxazol-4-ylmethanamine cation. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₄H₆N₂O) would be observed at m/z 99.05.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the foundational work on regioisomeric aminomethyl isoxazoles points towards activity at muscarinic receptors.[8] Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, and their modulation is a key strategy in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The isoxazol-4-ylmethanamine scaffold serves as a valuable starting point for the development of selective muscarinic receptor agonists or antagonists. The primary amine functionality provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Figure 3: Proposed mechanism of action at a G-protein coupled receptor.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of muscarinic receptor modulators. This technical guide has provided a detailed overview of its chemical structure, properties, and a plausible synthetic route based on established chemical principles. The provided analytical methods and expected data will serve as a useful reference for the characterization and quality control of this compound. Further investigation into the specific biological activities of isoxazol-4-ylmethanamine and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Dannhardt, G., Kiefer, W., Lambrecht, G., Laufer, S., Mutschler, E., Schweiger, J., & Striegel, H. G. (1995). Regioisomeric 3-, 4- and 5-aminomethyl isoxazoles: synthesis and muscarinic activity. European Journal of Medicinal Chemistry, 30(11), 839-850. [Link]

-

PrepChem. (n.d.). Preparation of ammonium oxalate. Retrieved from [Link]

- Kumar, M., Kumar, V., & Sharma, P. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 1-12.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Journal name, volume, pages].

- Dannhardt, G., Kiefer, W., Lambrecht, G., Laufer, S., Mutschler, E., & Schweiger, J. (1995). Regioisomeric 3-, 4- and 5-aminomethyl isoxazoles: synthesis and... European Journal of Medicinal Chemistry.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.

- Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

- The Royal Society of Chemistry. (n.d.).

-

Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]

- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

-

PubChem. (n.d.). 4-Isoxazolemethanamine. Retrieved from [Link]

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). [Journal name, volume, pages].

-

Synthesis of isoxazoles. (2019, January 19). YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. (2025). PubMed.

- Supporting Information. (n.d.). [Journal name, volume, pages].

- ResearchGate. (n.d.). Table 1. Selected 1H NMR data (δ in ppm, J in Hz) of the isoxazolines....

- ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.

- ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.

- Synthesis of isoxazoles. (2019, January 19). YouTube.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.

-

PubChem. (n.d.). Isoxazol-5-ylmethanamine hydrochloride. Retrieved from [Link]

- ChemicalBook. (n.d.). C-ISOXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE.

- Binding-site modeling of the muscarinic m1 receptor: a combination of homology-based and indirect approaches. (n.d.).

-

Chemsrc. (n.d.). ISOXAZOL-4-YLMETHANAMINE. Retrieved from [Link]

Sources

- 1. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google Patents [patents.google.com]

- 2. 4-Isoxazolemethanamine | C4H6N2O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 173850-71-0|Isoxazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 8. Regioisomeric 3-, 4- and 5-aminomethyl isoxazoles: synthesis and muscarinic activity [ouci.dntb.gov.ua]

- 9. m.youtube.com [m.youtube.com]

The Isoxazole Scaffold: A Privileged Motif in Elucidating and Modulating Biological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoxazole Ring in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates is a testament to its remarkable versatility as a pharmacophore.[2] The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of non-covalent interactions, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide will provide an in-depth exploration of the core mechanisms of action of isoxazole-containing compounds, delving into their roles as kinase inhibitors, antibacterial agents, antiviral therapeutics, and anti-inflammatory molecules. We will dissect the experimental methodologies employed to elucidate these mechanisms, providing not just the "how" but, more critically, the "why" behind these experimental choices, thereby offering a framework for the rational design and evaluation of novel isoxazole-based therapeutic agents.

I. Isoxazole-Containing Compounds as Precision Tools for Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Isoxazole-containing compounds have emerged as a powerful class of kinase inhibitors, often exhibiting high potency and selectivity.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

A predominant mechanism by which isoxazole-containing compounds inhibit kinase activity is through competitive inhibition at the ATP-binding site. The isoxazole scaffold can be elaborated with various substituents that mimic the purine ring of ATP, allowing the inhibitor to occupy the active site and prevent the binding of the natural substrate. This disruption of the phosphorylation cascade can lead to the downstream inhibition of cell signaling pathways, culminating in effects such as cell cycle arrest and apoptosis.[4]

A notable example is the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and apoptotic signaling. Certain isoxazole derivatives have been shown to be potent JNK inhibitors.[5]

Quantitative Analysis of Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Compound Class | Kinase Target | IC50 (nM) | Reference(s) |

| Isoxazole Derivative | JNK3 | 1 | [5] |

| Isoxazole Derivative | JNK1 | 33 | [5] |

| Isoxazole Derivative | p38 | 20 | [5] |

| Isoxazole 8 | CK1δ | 33 | [3] |

| Trisubstituted Isoxazoles | RORγt | 110 - 3300 | [6] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

The rationale for employing an in vitro kinase assay in the initial stages of inhibitor characterization is to obtain a direct measure of the compound's inhibitory activity against the purified enzyme, devoid of confounding cellular factors such as membrane permeability and off-target effects. This allows for a clean assessment of the structure-activity relationship (SAR).[6]

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a robust method for determining the IC50 of an isoxazole-containing compound against a specific kinase.

-

Compound Preparation: Prepare a 10-point serial dilution of the isoxazole compound in 100% DMSO. A typical starting concentration is 10 mM.

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Kinase Solution: Dilute the kinase of interest in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically.

-

Substrate/ATP Solution: Prepare a solution of the kinase-specific peptide substrate and ATP in Kinase Buffer. The ATP concentration is often set at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted isoxazole compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the Kinase Solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 10 µL of the Substrate/ATP Solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 20 µL of a commercially available ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

II. Isoxazole-Containing Compounds as Antibacterial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Isoxazole-containing compounds have a rich history in this area, with several derivatives demonstrating potent activity against a range of bacterial pathogens.[4][7]

Mechanism of Action: Diverse Targets in Bacterial Physiology

Isoxazole derivatives exert their antibacterial effects through various mechanisms, a testament to the scaffold's versatility. A prominent example is the inhibition of bacterial cell wall synthesis. Certain isoxazole-containing β-lactam antibiotics, such as cloxacillin, function by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, thereby compromising the integrity of the bacterial cell wall.

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antibacterial agent. It represents the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Isoxazole Derivative | Staphylococcus aureus | 110-120 | [8] |

| Isoxazole Derivative | Escherichia coli | 95-117 | [8] |

| Isoxazole-Oxadiazole Hybrid | Staphylococcus aureus | 1.56 - 6.25 | [9] |

| Isoxazole Derivative | Bacillus subtilis | 10 - 80 | [9] |

| Isoxazole Derivative | Candida albicans | 6 - 60 | [9] |

Experimental Workflow: Broth Microdilution for MIC Determination

The choice of the broth microdilution method for determining the MIC is based on its ability to provide a quantitative measure of antibacterial activity, which is more informative than the qualitative results from a disk diffusion assay.[10] This method is also amenable to higher throughput, allowing for the simultaneous testing of multiple compounds and bacterial strains.[10]

Caption: A schematic of the broth microdilution method for MIC determination.

Detailed Protocol: Broth Microdilution Assay

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of the isoxazole compound in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole compound at which there is no visible bacterial growth.

-

III. Isoxazole-Containing Compounds as Antiviral Agents

The development of effective antiviral therapies is a continuous challenge due to the high mutation rates of many viruses and the potential for the emergence of drug resistance. Isoxazole-containing compounds have demonstrated promising antiviral activity against a range of viruses, including Zika virus and influenza virus.[10]

Mechanism of Action: Targeting Viral Replication and Entry

The antiviral mechanisms of isoxazole derivatives are diverse and can target various stages of the viral life cycle. For example, some compounds inhibit viral proteases, which are essential for the processing of viral polyproteins into functional mature proteins.[10] Others have been shown to interfere with viral entry into host cells or inhibit viral nucleoprotein function, thereby disrupting viral replication.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral agent.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| KR-26827 | Zika Virus (MR766) | 1.35 | >50 | >37 | [10] |

| Compound 7l | Zika Virus | Potent | >100 | High | [10] |

| Isoxazole-amide Derivative | Tobacco Mosaic Virus | Varies | - | - |

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for determining the in vitro efficacy of antiviral compounds against lytic viruses.[8] Its primary advantage is that it measures the reduction in the number of infectious virus particles, providing a direct assessment of a compound's ability to inhibit viral replication and spread.[8]

Caption: The workflow of a plaque reduction assay for antiviral testing.

Detailed Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 6-well plates to form a confluent monolayer.

-

Virus Infection:

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce a countable number of plaques (typically 50-100 plaques per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoxazole compound in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose).

-

After the viral adsorption period, remove the virus inoculum and add the compound-containing overlay to the respective wells.

-

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days).

-

Plaque Visualization and Counting:

-

Aspirate the overlay and fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a solution like 0.1% crystal violet. The viable cells will stain, while the areas of cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

IV. Isoxazole-Containing Compounds in the Modulation of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Isoxazole-containing compounds have been successfully developed as anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib, an isoxazole-containing non-steroidal anti-inflammatory drug (NSAID), exemplifies this mechanism. It selectively binds to the active site of the COX-2 enzyme, which is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[4] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design feature, as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]

Caption: The mechanism of action of Valdecoxib as a selective COX-2 inhibitor.

Experimental Rationale: Assessing Selectivity

A key experimental consideration in the development of COX-2 inhibitors is to demonstrate their selectivity over COX-1. This is typically achieved by performing parallel in vitro enzyme inhibition assays using purified recombinant COX-1 and COX-2 enzymes. A whole blood assay provides a more physiologically relevant system to confirm this selectivity by measuring the inhibition of COX-2-mediated prostaglandin E₂ (PGE₂) production in response to an inflammatory stimulus (lipopolysaccharide) and COX-1-mediated thromboxane B₂ (TXB₂) production during blood clotting.[4]

Conclusion: The Isoxazole Scaffold as a Versatile Tool in Drug Discovery

The isoxazole ring continues to be a privileged scaffold in medicinal chemistry, enabling the development of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of the core mechanisms of action of isoxazole-containing compounds, supported by detailed experimental protocols and the rationale behind their application. By understanding the intricate interplay between chemical structure, biological mechanism, and experimental design, researchers can continue to leverage the power of the isoxazole motif to develop novel and effective therapies for a wide range of human diseases.

References

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). National Institutes of Health. [Link]

-

Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.). ResearchGate. [Link]

-

Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

-

The EC50 values of the target compounds 7a–7v against TMV and CMV in... (n.d.). ResearchGate. [Link]

-

Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

IC50 values and dose–response curves of designed... (n.d.). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) of the compounds, 3a-g: Values... (n.d.). ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). National Institutes of Health. [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.). National Institutes of Health. [Link]

-

IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Institutes of Health. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). ResearchGate. [Link]

-

Isoxazole based compounds as selective COX‐2 inhibitors. (n.d.). ResearchGate. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). National Institutes of Health. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

-

EC50 values of the most active sulfamethoxazole derivatives 15e, 15k,... (n.d.). ResearchGate. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. [Link]

-

Isoxazole derivatives showing antiviral activity (78, 79). (n.d.). ResearchGate. [Link]

-

In vitro kinase assay. (2024). protocols.io. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Bentham Science. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (n.d.). The Scientific Temper. [Link]

-

Considerations and suggested workflow for in vitro kinase inhibitor... (n.d.). ResearchGate. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. [Link]

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). National Institutes of Health. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

-

A Plaque Suppression Method for the Study of Antiviral Compounds. (n.d.). National Institutes of Health. [Link]

-

Plaque Assay Protocols. (2006). American Society for Microbiology. [Link]

-

Viral Plaque Assay. (2020). protocols.io. [Link]

-

Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing [needle.tube]

- 4. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioagilytix.com [bioagilytix.com]

- 8. Antibiotics | Special Issue : Current Technique for Antibiotic Susceptibility Test: Advantages and Limitations; Need for Next-Generation Test [mdpi.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Discovery and Development of Novel Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions have propelled its derivatives into a wide array of therapeutic areas. This guide provides a comprehensive technical overview of the contemporary drug discovery and development process for novel isoxazole-based compounds. We will explore the foundational physicochemical properties that make this heterocycle an attractive pharmacophore, delve into advanced synthetic methodologies for generating chemical diversity, outline strategies for screening and lead optimization, and present detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the isoxazole core.

The Isoxazole Core: A Privileged Scaffold in Drug Design

The isoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design.

-

Electronic Nature and Stability: The isoxazole ring is electron-deficient, which contributes to its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The weak N-O bond, however, can be susceptible to cleavage, a feature that can be exploited in the design of prodrugs or targeted covalent inhibitors.[1]

-

Structural Versatility: The isoxazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability is crucial for generating large libraries of derivatives for screening and for subsequent structure-activity relationship (SAR) optimization.[1][3]

-

Pharmacokinetic Profile: Incorporating an isoxazole core into a molecule can improve its pharmacokinetic profile, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties, while potentially reducing toxicity.[1][4] Its ability to act as a bioisostere for other functional groups, such as amides or esters, allows for the modification of a compound's properties while retaining its intended biological activity.

The culmination of these features has led to the successful development of numerous isoxazole-containing drugs, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide, demonstrating the scaffold's clinical and commercial viability.[5][6]

The Drug Discovery & Development Workflow

The path from initial concept to a viable drug candidate is a systematic, multi-stage process. The following diagram outlines a typical workflow for the discovery of novel isoxazole derivatives.

Caption: High-level workflow for isoxazole derivative drug discovery.

Synthetic Strategies for Novel Isoxazole Derivatives

The generation of novel isoxazole derivatives is paramount to a successful discovery campaign. While classical methods are still relevant, modern high-throughput and diversity-oriented synthesis techniques have accelerated the pace of discovery.

Foundational Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of two different substituents with a high degree of regiochemical control.

-

Causality: The mechanism involves the concerted addition of the 1,3-dipole (nitrile oxide) across the triple bond of the alkyne. The regioselectivity (which substituent ends up at which position) is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Copper(I) catalysis is often employed to accelerate the reaction, particularly with terminal alkynes.[6]

Caption: Mechanism of action for isoxazole-based COX-2 inhibitors.

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of drug discovery.

Protocol: Synthesis of 3-(4-chlorophenyl)-5-cyclopropylisoxazole (Analogous to ISO-005)

A. Materials & Reagents:

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

N-Chlorosuccinimide (NCS)

-

Cyclopropylacetylene

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

B. Step-by-Step Procedure:

-

Synthesis of 4-chlorobenzaldoxime (Intermediate 1):

-

Dissolve 4-chlorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

-

Add a solution of NaOH (1.2 eq) in water dropwise at 0°C.

-

Stir at room temperature for 2 hours until TLC indicates completion.

-

Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the oxime.

-

-

Synthesis of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (Nitrile Oxide Precursor):

-

Caution: Perform in a well-ventilated fume hood.

-

Dissolve the 4-chlorobenzaldoxime (1.0 eq) in anhydrous THF.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 25°C.

-

Stir for 1 hour. The resulting solution contains the hydroximoyl chloride and is used directly in the next step.

-

-

[3+2] Cycloaddition:

-

To the solution from the previous step, add cyclopropylacetylene (1.5 eq) and CuI (0.05 eq).

-

Add triethylamine (2.0 eq) dropwise at room temperature. This in situ generation of the nitrile oxide initiates the cycloaddition.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract three times with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., 5-15% EtOAc/Hexanes gradient) to yield the pure 3-(4-chlorophenyl)-5-cyclopropylisoxazole.

-

-

Characterization:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol: In Vitro Kinase Inhibition Assay (Example)

A. Principle: This protocol measures the ability of a test compound (e.g., ISO-005) to inhibit the activity of a specific kinase. Kinase activity is quantified by measuring the phosphorylation of a substrate, often detected using a luminescence-based ATP detection reagent.

B. Materials & Reagents:

-

Recombinant human kinase (e.g., TargetKinase X)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (containing MgCl₂, DTT, etc.)

-

Test compound (ISO-005) dissolved in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

C. Step-by-Step Procedure:

-

Compound Plating:

-

Create a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.

-

Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

-

-

Enzyme/Substrate Addition:

-

Prepare a master mix of kinase and substrate in the appropriate kinase buffer.

-

Add this mix (e.g., 5 µL) to all wells containing the test compounds and the 100% activity controls.

-

Add a mix of substrate only (no enzyme) to the 0% activity control wells.

-

-

Reaction Initiation:

-

Prepare an ATP solution in kinase buffer.

-

Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add the ATP detection reagent (e.g., 10 µL of Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate for 10 minutes to allow the signal to stabilize.

-

-

Data Acquisition & Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Future Directions and Conclusion

The isoxazole scaffold continues to be a highly valuable core in drug discovery. Future trends will likely focus on its application in novel therapeutic areas, such as neurodegenerative diseases and targeted protein degradation (e.g., in PROTACs). [1]The development of multi-targeted therapies and personalized medicine approaches will further leverage the synthetic versatility of isoxazoles. [4]Advances in computational chemistry and machine learning will undoubtedly accelerate the design-synthesis-test cycle, enabling the more rapid discovery of next-generation isoxazole-based therapeutics. By combining established principles with innovative technologies, the full potential of this remarkable heterocycle is yet to be realized.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

The Isoxazole Ring and Its N‐Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. ResearchGate. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

-

Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Imperative for Rigorous Structural Elucidation in Drug Development

An In-depth Technical Guide to the Structural Analysis of Isoxazol-4-ylmethanamine Oxalate

In the landscape of modern drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a foundational pillar of scientific integrity. The molecular structure dictates function, influencing everything from receptor binding and efficacy to solubility, stability, and bioavailability. Isoxazol-4-ylmethanamine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its conversion to the oxalate salt is a common strategy employed to enhance physicochemical properties such as crystallinity and aqueous solubility.

This technical guide provides a comprehensive, multi-technique framework for the complete structural analysis of this compound. We move beyond a simple listing of methods to explain the causality behind the analytical choices, presenting an integrated workflow that ensures an unambiguous and robust structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for molecular characterization.

Foundational Physicochemical Profile

A prerequisite to any in-depth analysis is the compilation of the molecule's fundamental properties. This data provides the context for all subsequent spectroscopic and crystallographic investigations.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 1187927-50-9 | [1] |

| Molecular Formula | C₆H₈N₂O₅ (C₄H₆N₂O · C₂H₂O₄) | |

| Molecular Weight | 188.14 g/mol | |

| Parent Amine | Isoxazol-4-ylmethanamine (CAS: 173850-43-6) | [2] |

| Counter-ion | Oxalic Acid (dianion form) |

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For determining the absolute three-dimensional atomic arrangement of a crystalline solid, single-crystal X-ray diffraction is the most powerful and definitive technique available.[3][4][5] It provides unequivocal evidence of molecular structure, geometry, and the crucial intermolecular interactions, such as hydrogen bonding between the isoxazol-4-ylmethanaminium cation and the oxalate anion, that define the crystal lattice.[6][7]

Causality of Method Selection

SC-XRD is chosen because it directly maps the electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.[8] This is the only technique that can unambiguously confirm the ionic nature of the salt, the specific sites of protonation, and the complete stereochemistry in the solid state. For a pharmaceutical salt, understanding the crystal packing and hydrogen-bonding network is critical for predicting properties like stability and dissolution.[9]

Experimental Protocol: A Self-Validating Workflow

-

Crystal Growth (Rate-Limiting Step): The acquisition of high-quality single crystals is paramount.[5]

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near-saturation at a slightly elevated temperature.

-

Employ slow evaporation of the solvent at a constant, controlled temperature. The goal is to allow the system to slowly reach supersaturation, promoting the formation of a few, well-ordered crystals rather than a polycrystalline powder.[5][8]

-

Alternative methods include vapor diffusion or slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in each dimension) that is free of visible defects.[3]

-

Mount the crystal on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

Mount the crystal on the diffractometer (e.g., equipped with Mo or Cu X-ray sources).[3][10]

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[10]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the structure using direct methods to obtain an initial electron density map and atomic positions.[8]

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors, resulting in a final, highly accurate molecular structure.[8]

-

Anticipated Crystallographic Data

The following table presents representative data expected from a successful SC-XRD analysis, based on typical values for organic amine oxalates.

| Parameter | Expected Value/Description | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts.[7][8] |

| Space Group | e.g., P2₁/c, Pna2₁ | Centrosymmetric or non-centrosymmetric space groups are possible.[7][8] |

| Protonation Site | Primary amine (-NH₂) protonated to -NH₃⁺ | Confirms the formation of the ammonium cation. |

| N⁺-H···O⁻ Bond Lengths | ~1.7 - 2.0 Å | Indicative of strong hydrogen bonds between the ammonium group and oxalate oxygens.[7] |

| C-O (oxalate) Bond Lengths | ~1.25 Å | Intermediate between C=O and C-O, indicating delocalization of the negative charge. |

| Isoxazole Ring | Planar | As expected for an aromatic heterocyclic system.[11][12] |

Visualization: SC-XRD Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Selection: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [13]It is particularly useful here for confirming the presence of the N-H bonds of the ammonium group, the C=O stretching of the oxalate anion, and the characteristic vibrations of the isoxazole ring. [10][14][15] Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H stretch (broad) | Ammonium (-NH₃⁺) |

| ~1700 - 1550 | C=O asymmetric stretch | Carboxylate (Oxalate, C₂O₄²⁻) |

| ~1600 - 1475 | C=N stretch | Isoxazole Ring |

| ~1450 - 1300 | C-O symmetric stretch | Carboxylate (Oxalate, C₂O₄²⁻) |

| ~1350 - 1250 | C-O-N stretch | Isoxazole Ring |

Integrated Structural Verification: A Holistic Framework

No single technique provides the complete picture. True scientific rigor comes from the convergence of orthogonal data sets. The definitive solid-state structure from SC-XRD is validated by the molecular weight from MS. The covalent connectivity seen in the crystal is confirmed by NMR in solution. The functional groups identified by FTIR are consistent with the structures determined by both XRD and NMR.

Visualization: Convergent Analytical Workflow

Conclusion

The structural elucidation of this compound is a multi-step, multi-technique process that demands both technical expertise and a logical, integrated analytical strategy. By combining the definitive three-dimensional data from single-crystal X-ray diffraction with corroborating evidence from NMR, mass spectrometry, and FTIR, researchers can achieve an unambiguous and scientifically sound structural assignment. This rigorous approach is not only fundamental to good science but is also a critical requirement for advancing compounds through the drug development pipeline, ensuring safety, efficacy, and quality.

References

-

Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

-

Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. (n.d.). Research Trend. Retrieved from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ACS Publications. Retrieved from [Link]

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2022). ResearchGate. Retrieved from [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). NIH. Retrieved from [Link]

-

Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. (2016). ACS Publications. Retrieved from [Link]

-

C-13 NMR spectra of some Isoxazolidine. (2017). ResearchGate. Retrieved from [Link]

-

Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020). ACG Publications. Retrieved from [Link]

-

IR and NMR spectrum of isoxazole 2k. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Crystalline structures of salts of oxalic acid and aliphatic amines. (2007). ResearchGate. Retrieved from [Link]

-

Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Can ammonium chlorhydrates can be analyzed on mass spectrometry? (2023). Reddit. Retrieved from [Link]

-

Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. (n.d.). J-Stage. Retrieved from [Link]

-

ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. Retrieved from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. (n.d.). NIH. Retrieved from [Link]

-

Chemical Properties of Isoxazole (CAS 288-14-2). (n.d.). Cheméo. Retrieved from [Link]

-

Isoxazole. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal. (2025). PubMed. Retrieved from [Link]

-

Experimental FTIR characterization of kidney stones, DFT analysis of CaC2O4 and its interactions with lysozyme. (2024). ResearchGate. Retrieved from [Link]

-

Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal. (n.d.). NIH. Retrieved from [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Isoxazol-5-ylmethanamine hydrochloride. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1187927-50-9 [m.chemicalbook.com]

- 2. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. azolifesciences.com [azolifesciences.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. researchgate.net [researchgate.net]

The Isoxazole Core: A Technical Guide to Evaluating In Vitro and In Vivo Activity for Drug Discovery

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic configuration, metabolic stability, and capacity to engage in diverse non-covalent interactions with biological targets have established it as a "privileged scaffold" in drug design.[1][2] This guide provides an in-depth, field-proven perspective on the methodologies used to characterize the biological activity of novel isoxazole compounds, transitioning from initial test-tube validation to systemic evaluation in living organisms.

The versatility of the isoxazole moiety is demonstrated by its presence in a wide array of approved drugs and clinical candidates.[3][4] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[5][6][7][8] This broad utility stems from the isoxazole ring's ability to be readily functionalized, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency and selectivity.[5][9] The initial journey of any promising isoxazole derivative from a laboratory curiosity to a potential therapeutic agent is rigorously mapped through a cascade of in vitro and in vivo evaluations, which are the core focus of this guide.

Foundational In Vitro Evaluation of Isoxazole Compounds

The primary objective of in vitro testing is to efficiently screen compounds for biological activity in a controlled, non-living system. This phase is critical for establishing proof-of-concept, determining potency, and identifying candidates for more complex and resource-intensive in vivo studies. The choice of assays is dictated by the therapeutic area of interest.

Core Methodologies: A Multi-Pronged Approach

A robust initial screening strategy often involves assessing a compound's activity across several key areas, most commonly antimicrobial, anticancer, and specific enzyme inhibition.

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Isoxazole derivatives have shown considerable promise in this area.[10][11] The foundational assay to determine a compound's antimicrobial efficacy is the measurement of its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: A two-fold serial dilution of the test isoxazole compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.[10]

-

Controls: Include a positive control (microorganism in broth without the compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin, ciprofloxacin) is also run in parallel for comparison.[11]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Data Presentation: Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Isoxazole A | 6[12] | 30[12] | 6[12] |

| Isoxazole B | 10[12] | 80[12] | >100 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

Isoxazole derivatives have demonstrated potent cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[13]

Protocol 1: Cell Viability and Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]

-

Compound Treatment: Cells are treated with serial dilutions of the isoxazole compounds for a specified period (typically 48-72 hours).

-

Reagent Addition: The MTS reagent is added to each well and incubated for 1-4 hours.

-

Measurement: The absorbance of the formazan product is measured using a plate reader at 490 nm.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting viability against compound concentration.[16]

Protocol 2: Pro-apoptotic Activity (Annexin V Staining)

This flow cytometry-based assay identifies cells undergoing apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[17]

-

Treatment: Cancer cells (e.g., K562 leukemia) are treated with the isoxazole compound at concentrations around the predetermined IC50 value for 24-72 hours.[17]

-

Staining: Cells are harvested and stained with a fluorochrome-conjugated Annexin V and a dead cell stain (like Propidium Iodide or 7-AAD).

-

Analysis: The cell population is analyzed by flow cytometry. Cells are categorized into four quadrants: viable (Annexin V-/Dead Cell-), early apoptotic (Annexin V+/Dead Cell-), late apoptotic/necrotic (Annexin V+/Dead Cell+), and necrotic (Annexin V-/Dead Cell+). A significant increase in the Annexin V positive populations indicates pro-apoptotic activity.[17]

The specific inhibition of enzymes that are critical in disease pathogenesis is a hallmark of targeted drug therapy. Isoxazoles have been successfully developed as inhibitors of enzymes like cyclooxygenases (COX), carbonic anhydrase, and various protein kinases.[2][14][18][19]

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to block the peroxidase activity of COX enzymes, which are key in mediating inflammation.[2][18]

-

Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme.

-

Compound Incubation: The test isoxazole compound (or a known inhibitor like celecoxib) is pre-incubated with the enzyme and heme.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate).

-

Measurement: The rate of reaction is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) over time using a plate reader.

-

Analysis: The percent inhibition is calculated relative to a vehicle control. IC50 values are determined from the dose-response curve.[18][20]

Data Presentation: COX-2 Selective Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Isoxazole C3 | 22.57[20] | 0.93[20] | 24.26[20] |

| Isoxazole C5 | 35.55[20] | 0.85[20] | 41.82[20] |

| Isoxazole C6 | 33.94[20] | 0.55[20] | 61.73[20] |

| Valdecoxib (Standard) | 5.0 | 0.005 | 1000 |

Workflow for In Vitro Screening

A logical, tiered approach ensures that resources are focused on the most promising compounds.

Caption: A typical workflow for in vitro screening of novel compounds.

Transition to In Vivo Evaluation